L-Threonine-15N,d5: A Technical Guide for Metabolic Research
L-Threonine-15N,d5: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of L-Threonine-15N,d5 in metabolic research. This stable isotope-labeled amino acid serves as a powerful tracer for elucidating complex biological processes, offering high precision and sensitivity in quantitative studies. Its use spans across various domains, including metabolic flux analysis, protein turnover studies, and quantitative proteomics, providing critical insights into cellular physiology and disease states.
Core Applications in Metabolic Research
L-Threonine-15N,d5 is a deuterated and 15N-labeled form of the essential amino acid L-Threonine. This isotopic labeling allows for its differentiation from its naturally occurring, or "light," counterpart in mass spectrometry and NMR-based analyses. Its primary applications in metabolic research include:
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Metabolic Flux Analysis (MFA): L-Threonine-15N,d5 is utilized as a tracer to map and quantify the flow of metabolites through various biochemical pathways. By tracking the incorporation of the stable isotopes into downstream metabolites, researchers can determine the relative and absolute fluxes of metabolic networks. This is particularly valuable for understanding the central carbon metabolism and amino acid biosynthesis.
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Protein Turnover Studies (Dynamic SILAC): In the field of proteomics, L-Threonine-15N,d5 is employed in dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to measure the rates of protein synthesis and degradation. By introducing the "heavy" L-Threonine-15N,d5 into the cell culture medium, newly synthesized proteins become labeled. The rate of incorporation of the heavy label and the dilution of the light label over time provide a direct measure of protein turnover kinetics.
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Quantitative Proteomics: As a stable isotope-labeled internal standard, L-Threonine-15N,d5 is crucial for accurate quantification of proteins and peptides in complex biological samples. It is added to a sample at a known concentration, allowing for the precise determination of the absolute or relative abundance of the corresponding unlabeled analyte.
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Biomolecular NMR: The isotopic labels in L-Threonine-15N,d5 are also valuable in Nuclear Magnetic Resonance (NMR) spectroscopy to probe the structure, dynamics, and binding of macromolecules.
Data Presentation: Quantitative Insights
The following tables summarize the types of quantitative data that can be obtained using L-Threonine-15N,d5 in metabolic research. The specific values presented are illustrative and would be determined experimentally.
| Parameter | Description | Example Value | Analytical Technique | Reference Application |
| Metabolic Flux Rate | The rate of flow of metabolites through a specific reaction or pathway. | 50 µmol/g/hr | GC-MS, LC-MS/MS | Metabolic Flux Analysis |
| Protein Synthesis Rate (ks) | The fractional rate at which a protein is synthesized. | 0.1 hr-1 | LC-MS/MS | Dynamic SILAC |
| Protein Degradation Rate (kdeg) | The fractional rate at which a protein is degraded. | 0.05 hr-1 | LC-MS/MS | Dynamic SILAC |
| Protein Half-life (t1/2) | The time it takes for half of the existing pool of a protein to be degraded. | 13.9 hours | LC-MS/MS | Dynamic SILAC |
| Isotopic Enrichment | The percentage of a metabolite or protein pool that is labeled with the stable isotope. | 95% | Mass Spectrometry | Tracer Studies |
Experimental Protocols
Dynamic SILAC for Protein Turnover Analysis
This protocol outlines a general workflow for a dynamic SILAC experiment to measure protein turnover rates using L-Threonine-15N,d5.
1. Cell Culture and Labeling:
- Culture cells in "light" SILAC medium containing unlabeled L-Threonine.
- Once cells reach the desired confluency (typically around 80%), switch the medium to "heavy" SILAC medium containing L-Threonine-15N,d5 in place of the unlabeled form. All other essential amino acids remain unlabeled.
- Harvest cells at various time points after the medium switch (e.g., 0, 2, 4, 8, 12, 24 hours).
2. Sample Preparation:
- Lyse the cells and extract the proteins.
- Combine equal amounts of protein from the "light" (time point 0) and each "heavy" time point.
- Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).
3. LC-MS/MS Analysis:
- Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer will detect both the "light" and "heavy" forms of threonine-containing peptides, which will be separated by a specific mass difference.
4. Data Analysis:
- Use specialized software (e.g., MaxQuant) to identify and quantify the intensities of the "light" and "heavy" peptide pairs.
- Calculate the heavy-to-light (H/L) ratio for each identified peptide at each time point.
- Fit the time-course data of the H/L ratios to kinetic models to determine the protein synthesis and degradation rates for each protein.
Metabolic Flux Analysis Workflow
This protocol provides a generalized workflow for a 13C-based metabolic flux analysis, which can be adapted for use with 15N-labeled tracers like L-Threonine-15N,d5 to trace nitrogen metabolism.
1. Isotopic Labeling Experiment:
- Culture microorganisms or cells in a chemically defined medium containing a known concentration of a 13C-labeled substrate (e.g., [1,2-13C]glucose).
- For nitrogen flux, a 15N source like L-Threonine-15N would be used.
- Harvest the cells during the exponential growth phase to ensure a pseudo-steady state of metabolism.
2. Sample Preparation:
- Hydrolyze the cell biomass to break down proteins into their constituent amino acids.
- Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
3. GC-MS Analysis:
- Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid.
4. Flux Calculation:
- Use a computational model that incorporates the known biochemical reaction network of the organism.
- Input the measured mass isotopomer distributions into the model.
- The software then calculates the metabolic flux ratios and absolute flux values that best fit the experimental data.
Visualizations
Caption: Dynamic SILAC experimental workflow for protein turnover analysis.
